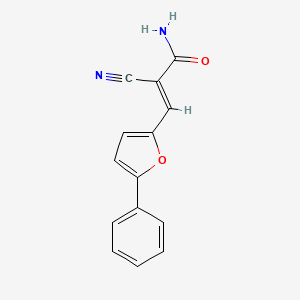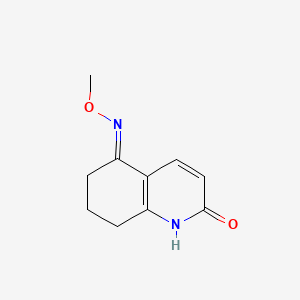![molecular formula C20H18N4O B11992705 N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11992705.png)
N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-フェニルエチリデン]-4,5-ジヒドロ-1H-ベンゾ[g]インダゾール-3-カルボヒドラジドは、ユニークな構造的特徴と様々な科学分野における潜在的な応用で知られる合成有機化合物です。この化合物は、ヒドラゾン官能基(-NHN=CH-)の存在を特徴とするヒドラゾンのクラスに属します。この化合物の構造には、縮合二環系であるベンゾ[g]インダゾールコアと、その化学反応性と生物活性に寄与するフェニルエチリデン部分が含まれています。
準備方法
合成経路と反応条件
(E)-1-フェニルエチリデン]-4,5-ジヒドロ-1H-ベンゾ[g]インダゾール-3-カルボヒドラジドの合成は、通常、4,5-ジヒドロ-1H-ベンゾ[g]インダゾール-3-カルボヒドラジドとアセトフェノンなどの適切なアルデヒドまたはケトンとの縮合反応によって行われます。この反応は、通常、酢酸などの酸触媒の存在下、還流条件下で行われます。一般的な反応スキームは以下のとおりです。
4,5-ジヒドロ-1H-ベンゾ[g]インダゾール-3-カルボヒドラジド+アセトフェノン→(E)-1-フェニルエチリデン]-4,5-ジヒドロ-1H-ベンゾ[g]インダゾール-3-カルボヒドラジド
工業生産方法
この化合物の具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、ラボでの合成のスケールアップになるでしょう。これには、収率を上げるための反応条件の最適化、再結晶またはクロマトグラフィーによる純度の確保、試薬や溶媒の取り扱いに関する安全対策の実施が含まれます。
化学反応の分析
反応の種類
(E)-1-フェニルエチリデン]-4,5-ジヒドロ-1H-ベンゾ[g]インダゾール-3-カルボヒドラジドは、以下のものを含む様々な化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができ、対応する酸化物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、ヒドラゾン基をアミンに変換することが可能です。
置換: フェニル環は、適切な条件下で、ニトロ化やハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 濃硝酸と濃硫酸の混合物を使用したニトロ化。
主な生成物
酸化: 酸化物またはヒドロキシル誘導体の生成。
還元: アミンの生成。
置換: ニトロまたはハロゲン化誘導体の生成。
科学的研究の応用
化学
化学では、(E)-1-フェニルエチリデン]-4,5-ジヒドロ-1H-ベンゾ[g]インダゾール-3-カルボヒドラジドは、より複雑な分子を合成するための前駆体として使用されます。
生物学
この化合物は、生物学的研究、特に医薬品化学の分野で有望視されています。生物学的マクロ分子と相互作用して細胞プロセスを阻害する能力から、抗癌剤としての可能性が調査されています。
医学
医学研究では、(E)-1-フェニルエチリデン]-4,5-ジヒドロ-1H-ベンゾ[g]インダゾール-3-カルボヒドラジドは、その薬理学的特性について研究されています。 様々な癌細胞株に対する細胞毒性が評価されており、治療薬としての可能性を示しています .
産業
産業分野では、この化合物は、化学反応性と安定性から、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用することができます。
作用機序
(E)-1-フェニルエチリデン]-4,5-ジヒドロ-1H-ベンゾ[g]インダゾール-3-カルボヒドラジドがその効果を発揮するメカニズムには、細胞標的との相互作用が関係しています。ヒドラゾン基は、タンパク質やDNAの求核部位と共有結合を形成することができ、重要な生物学的プロセスの阻害につながります。この相互作用は、癌細胞のアポトーシスを引き起こす可能性があり、潜在的な抗癌剤となっています。
類似化合物との比較
類似化合物
- N’-[(E)-1-(2-ナフチル)エチリデン]-4,5-ジヒドロ-1H-ベンゾ[g]インダゾール-3-カルボヒドラジド
- N’-[(E)-1-(2-チエニル)エチリデン]-4,5-ジヒドロ-1H-ベンゾ[g]インダゾール-3-カルボヒドラジド
- N’-[(E)-1-(4-メトキシフェニル)エチリデン]-4,5-ジヒドロ-1H-ベンゾ[g]インダゾール-3-カルボヒドラジド
独自性
(E)-1-フェニルエチリデン]-4,5-ジヒドロ-1H-ベンゾ[g]インダゾール-3-カルボヒドラジドは、ユニークな化学的および生物学的特性を与える特定のフェニルエチリデン部分の存在により、際立っています。類似の化合物と比較して、異なる反応パターンや生物活性を示す可能性があり、さらなる研究開発のための貴重な化合物となっています。
特性
分子式 |
C20H18N4O |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
N-[(E)-1-phenylethylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O/c1-13(14-7-3-2-4-8-14)21-24-20(25)19-17-12-11-15-9-5-6-10-16(15)18(17)22-23-19/h2-10H,11-12H2,1H3,(H,22,23)(H,24,25)/b21-13+ |
InChIキー |
GXDYZHDSUXLLRU-FYJGNVAPSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)/C4=CC=CC=C4 |
正規SMILES |
CC(=NNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11992622.png)
![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11992629.png)

![2-(4-Bromophenyl)-9-chloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992639.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992644.png)
![9-Bromo-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992646.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992650.png)

![1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B11992665.png)


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11992699.png)


